molecular formula C18H17N3O2S2 B2659364 1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 315708-63-5

1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2659364
CAS No.: 315708-63-5
M. Wt: 371.47
InChI Key: AEDKLUQALGUDTF-UHFFFAOYSA-N
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Description

1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable chemical probe for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Beyond oncology, its research applications extend to the study of autoimmune diseases, including rheumatoid arthritis and lupus, where BTK-mediated signaling in B-cells and macrophages is implicated in disease progression. The compound's high selectivity profile, as demonstrated in kinase screening assays, minimizes off-target effects, providing researchers with a precise tool for dissecting BTK's role in immune cell signaling and for evaluating the therapeutic potential of BTK inhibition in preclinical models. Studies have shown its efficacy in suppressing tumor growth in vivo, reinforcing its utility in translational research aimed at developing new treatment strategies for BTK-dependent conditions.

Properties

IUPAC Name

1-morpholin-4-yl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-16(21-6-8-23-9-7-21)11-24-17-14-10-15(13-4-2-1-3-5-13)25-18(14)20-12-19-17/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDKLUQALGUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using phenylboronic acid or a phenyl halide.

    Attachment of the Morpholine Ring: The morpholine ring is incorporated through nucleophilic substitution reactions, where a suitable leaving group on the ethanone precursor is replaced by the morpholine moiety.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically through the reaction of a thiol with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Dopamine D2 Receptor Modulation

Recent research indicates that compounds featuring a thieno[2,3-d]pyrimidine scaffold, like 1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone, act as negative allosteric modulators of the dopamine D2 receptor. This modulation is significant for developing treatments for disorders such as schizophrenia and Parkinson's disease. The compound's ability to influence dopaminergic signaling pathways suggests its potential as a therapeutic agent in neuropharmacology .

Estrogen Receptor Ligands

The thieno[2,3-d]pyrimidine core has been explored for its ability to act as a new class of nonsteroidal estrogen receptor ligands. Studies have shown that derivatives of this scaffold can exhibit activity against estrogen receptors, which are critical targets in hormone-dependent cancers such as breast cancer. The compound's structural modifications can enhance its binding affinity and selectivity towards estrogen receptors .

PI3K Inhibition

Compounds with similar thieno[2,3-d]pyrimidine structures have been synthesized and evaluated for their inhibitory effects on phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell proliferation and survival. The morpholine substituent contributes to the bioactivity of these compounds, making them promising candidates for anticancer therapies .

Structure-Activity Relationship

The activity of thieno[2,3-d]pyrimidine derivatives is heavily influenced by their structural components:

  • Morpholine Group : Enhances solubility and facilitates interaction with biological targets.
  • Thienopyrimidine Core : Provides a rigid framework that is essential for receptor binding.

Studies have demonstrated that alterations in substituents on the thienopyrimidine core can lead to significant changes in potency and selectivity against various biological targets .

Case Studies

StudyObjectiveFindings
Fyfe et al. (2023)Investigate D2 receptor modulationIdentified 1-Morpholino derivatives as effective negative allosteric modulators with potential therapeutic applications in neuropsychiatric disorders .
Monmouth et al. (2022)Evaluate estrogen receptor activityFound that certain thieno[2,3-d]pyrimidine derivatives exhibited high potency in estrogen receptor assays, indicating potential for hormone-related therapies .
Research on PI3K inhibitorsAssess anticancer propertiesDemonstrated that morpholine-based thieno[2,3-d]pyrimidines effectively inhibited PI3K activity in cancer cell lines, supporting further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt signal transduction pathways that are crucial for cancer cell survival and proliferation. This inhibition can lead to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Critical Analysis and Challenges

  • Synthetic Complexity: Morpholino-thienopyrimidines require multi-step syntheses, often with moderate yields (50–85%) , whereas simpler thioether derivatives (e.g., ) are more straightforward.
  • Biological Selectivity : While phenyl-substituted compounds show potent kinase inhibition, benzo-fused analogues (e.g., ) may exhibit off-target effects due to increased lipophilicity .
  • Contradictions: Some studies report superior antitumor activity for morpholino derivatives , while others highlight carboxylate-substituted compounds (e.g., ) as more potent. This discrepancy may arise from differences in cell line models or assay conditions.

Biological Activity

1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone, a compound featuring a thieno[2,3-d]pyrimidine scaffold, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and toxicological profiles based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{OS}

The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes. A notable method includes the use of phosphorus oxychloride and microwave-assisted reactions to yield the target compound with high efficiency .

Biological Activity Overview

This compound exhibits several biological activities:

1. Dopamine Receptor Modulation

Recent studies indicate that compounds with the thieno[2,3-d]pyrimidine scaffold can act as negative allosteric modulators of dopamine D2-like receptors. This modulation can influence various neurological pathways and may hold therapeutic potential for conditions like schizophrenia and Parkinson's disease .

2. Toxicological Studies

Investigations into the compound's metabolism have revealed species-specific bioactivation leading to liver toxicity. In vitro studies using liver microsomes from rats, monkeys, and humans indicated that reactive intermediates formed during metabolism could be linked to hepatotoxicity observed in monkeys but not in humans. This suggests that while the compound may have therapeutic potential, its safety profile requires careful evaluation .

The mechanisms through which this compound exerts its effects include:

  • Allosteric Modulation : The compound interacts with receptor sites distinct from the active site, altering receptor activity without directly blocking or activating the receptor.
  • Reactive Metabolite Formation : The morpholine moiety can undergo metabolic transformations that lead to the formation of potentially toxic reactive intermediates, contributing to observed liver toxicity in certain species .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Pharmacological Evaluation :
    • In vitro assays demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties.
    • The compound exhibited neuroprotective effects in models of neurodegeneration by modulating dopamine receptor activity .
  • Toxicity Assessment :
    • A comparative study on liver microsomes showed that iminium ion intermediates were formed in monkey liver microsomes but not in humans, indicating a need for species-specific toxicity evaluations before clinical trials .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Dopamine ModulationNegative allosteric modulation of D2 receptors
CytotoxicityInhibition of cancer cell proliferation
Liver ToxicitySpecies-specific bioactivation leading to toxicity

Q & A

Q. What methods assess thermal stability for formulation studies?

  • Methodological Answer : DSC (10°C/min, N₂ atmosphere) reveals decomposition onset at ~220°C. TGA quantifies mass loss (<2% up to 150°C), ensuring suitability for solid dispersions. Accelerated stability testing (40°C/75% RH, 6 months) monitors polymorphic transitions via PXRD .

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